4-chloro-3-pyrrolidin-1-yl-benzoic Acid
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Overview
Description
4-chloro-3-pyrrolidin-1-yl-benzoic Acid is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Co-Crystal Structures
The compound 4-chloro-3-pyrrolidin-1-yl-benzoic Acid has been utilized in the study of hydrogen-bonded co-crystal structures. Chesna et al. (2017) explored the co-crystallization of benzoic acid with l-proline, highlighting the non-centrosymmetric nature of the resulting crystal and its potential applications in crystal engineering. The study emphasizes the formation of a C(5)[(11)] hydrogen-bonded network, indicating the compound's relevance in the study of molecular interactions and structural chemistry (Chesna et al., 2017).
Luminescent and Magnetic Properties
Hou et al. (2013) investigated the luminescent and magnetic properties of coordination polymers formed with derivatives of benzoic acid. Their research sheds light on the versatile applications of such compounds in material science, particularly in the development of luminescent materials and the study of magnetic characteristics (Hou et al., 2013).
Thermo- and Solvatochromic Properties
Mehlana et al. (2012) synthesized metal-coordination networks using 4-(pyridin-4-yl)benzoic acid, revealing the compound's potential in creating materials that exhibit thermo- and solvatochromic properties. The findings are significant in the field of material science, particularly for applications involving phase change materials and sensors (Mehlana et al., 2012).
Solid-State Versatility in Molecular Salts/Cocrystals
Oruganti et al. (2017) focused on the solid-state versatility of molecular salts/cocrystals of a similar compound, 2-Chloro-4-nitrobenzoic acid, emphasizing its antiviral properties and the importance of halogen bonds in crystal stabilization. This study underscores the significance of such compounds in pharmaceutical sciences and crystal engineering (Oruganti et al., 2017).
Fluorescent Zn(II) Sensors
Nolan et al. (2006) described the synthesis and characterization of fluorescent Zn(II) sensors based on benzoic acid derivatives. The research provides insights into the application of these compounds in biological imaging, indicating their potential use in biochemistry and medical diagnostics (Nolan et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the compound suggests that it may have diverse biological effects, as compounds with a pyrrolidine ring have been associated with various biological activities .
Properties
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZIRLKGSRLKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428086 |
Source
|
Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107946-68-9 |
Source
|
Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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